N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide
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Overview
Description
N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide is an organosulfur compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol This compound features a cyclopropyl group attached to a benzene ring, which is further substituted with a hydroxy group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide typically involves the reaction of cyclopropylamine with 3-hydroxybenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Formation of cyclopropyl-3-oxo-benzene-1-sulfonamide.
Reduction: Formation of cyclopropyl-3-aminobenzene-1-sulfonamide.
Substitution: Formation of cyclopropyl-3-halobenzene-1-sulfonamide or cyclopropyl-3-alkylbenzene-1-sulfonamide.
Scientific Research Applications
N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy group may also play a role in binding to active sites or facilitating interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide
- N-Cyclopropyl-2-hydroxybenzene-1-sulfonamide
- N-Cyclopropyl-3-methoxybenzene-1-sulfonamide
Uniqueness
N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide is unique due to the position of the hydroxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c11-8-2-1-3-9(6-8)14(12,13)10-7-4-5-7/h1-3,6-7,10-11H,4-5H2 |
InChI Key |
FJDCCCXUTYLWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)O |
Origin of Product |
United States |
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